REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]([CH2:17]C(O)=O)[CH2:13][C:14](O)=O)[C:6]2=[O:11].[NH2:21][C:22](N)=[O:23].CN(C)C=[O:28]>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]1[CH2:13][CH2:14][C:22](=[O:23])[NH:21][C:17]1=[O:28])[C:6]2=[O:11]
|
Name
|
3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C2CN(C(C2=CC=C1)=O)C(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3˜4 hours
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture concentrated under reduced pressure at 60° C.
|
Type
|
ADDITION
|
Details
|
was added into ice water
|
Type
|
STIRRING
|
Details
|
by being stirred rapidly
|
Type
|
FILTRATION
|
Details
|
After filter
|
Type
|
WASH
|
Details
|
the cake was washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from isopropanol and active carbon
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]([CH2:17]C(O)=O)[CH2:13][C:14](O)=O)[C:6]2=[O:11].[NH2:21][C:22](N)=[O:23].CN(C)C=[O:28]>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]1[CH2:13][CH2:14][C:22](=[O:23])[NH:21][C:17]1=[O:28])[C:6]2=[O:11]
|
Name
|
3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C2CN(C(C2=CC=C1)=O)C(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3˜4 hours
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture concentrated under reduced pressure at 60° C.
|
Type
|
ADDITION
|
Details
|
was added into ice water
|
Type
|
STIRRING
|
Details
|
by being stirred rapidly
|
Type
|
FILTRATION
|
Details
|
After filter
|
Type
|
WASH
|
Details
|
the cake was washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from isopropanol and active carbon
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |